molecular formula C17H16N2OS2 B2854912 Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396746-28-3

Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B2854912
CAS No.: 1396746-28-3
M. Wt: 328.45
InChI Key: PUIGHUUXGVPMIY-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is a complex organic compound that features a benzothiazole ring fused with a piperidine ring and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Piperidine Ring Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Thiophene Moiety Addition: The thiophene ring is incorporated through cross-coupling reactions, such as Suzuki-Miyaura coupling, using thiophene boronic acids or esters.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzothiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share structural similarities and exhibit comparable biological activities.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 4-piperidone are structurally related and used in similar applications.

    Thiophene Derivatives: Thiophene-2-carboxylic acid and 2,5-dibromothiophene are examples of thiophene-containing compounds with analogous properties.

Uniqueness

Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is unique due to its combination of three distinct heterocyclic rings, which confer a diverse range of chemical reactivity and biological activity. This structural complexity allows for versatile applications across multiple scientific disciplines.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-17(16-18-14-3-1-2-4-15(14)22-16)19-8-5-12(6-9-19)13-7-10-21-11-13/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIGHUUXGVPMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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